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Compound of Interest

Compound Name:
Methyl 2-chloro-2-(3,5-

dichlorophenyl)acetate

CAS No.: 1250898-69-1

Cat. No.: B1526369

Get Quote

GC-MS Fragmentation Guide: Methyl 2-(3,5-dichlorophenyl)acetate (CAS 55954-24-0)[1]

Executive Summary
This technical guide provides a definitive analysis of the gas chromatography-mass

spectrometry (GC-MS) fragmentation pattern of Methyl 2-(3,5-dichlorophenyl)acetate (CAS

55954-24-0). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical

building blocks, precise identification of this compound against its positional isomers (2,4- and

3,4-dichloro analogs) is essential for purity profiling and forensic analysis.

This guide moves beyond basic spectral matching, offering a mechanistic breakdown of ion

formation, isotopic abundance validation, and chromatographic retention behavior relative to

key alternatives.

Chemical Identity & Physicochemical Context
Chemical Name: Methyl 2-(3,5-dichlorophenyl)acetate

CAS Number: 55954-24-0[1]
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Molecular Formula: C

H

Cl

O

Monoisotopic Mass: 218.0 u

Structural Features: A phenyl ring substituted with chlorine atoms at the meta positions (3

and 5), linked to a methyl acetate moiety via a methylene bridge. The symmetry of the 3,5-

substitution pattern significantly influences its chromatographic behavior compared to

asymmetric isomers.

Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column,

which is the industry standard for separating chlorinated aromatic esters.

Instrument Parameters:

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 250°C.

Oven Program:

Initial: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.

Final: 280°C (hold 3 min).

Ion Source: Electron Ionization (EI), 70 eV, 230°C.
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Scan Range:m/z 40–350.

Validation Check: The presence of the molecular ion cluster at m/z 218/220/222 with a 9:6:1

intensity ratio confirms the presence of two chlorine atoms. Deviations from this ratio indicate

co-eluting interferences.

Fragmentation Analysis: Mechanistic Causality
The mass spectrum of CAS 55954-24-0 is dominated by benzylic cleavage, a hallmark of

phenylacetate derivatives.

Primary Fragmentation Pathway
Molecular Ion (M

):m/z 218. The radical cation is stable enough to be observed, though not the base peak.

Base Peak (M – 59):m/z 159.

Mechanism: Cleavage of the ester bond (loss of the carbomethoxy radical,

COOCH

).

Result: Formation of the 3,5-dichlorobenzyl cation. This ion likely rearranges to a stable

dichlorotropylium ion structure, explaining its high abundance (100%).

Secondary Ion (M – 31):m/z 187.

Mechanism:

-cleavage loss of the methoxy radical (

OCH

).

Result: Formation of the corresponding acylium ion [Ar-CH
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-C

O]

.

Tertiary Decay:m/z 123.

Mechanism: Loss of HCl (36 u) from the m/z 159 ion.

Result: Chlorophenyl cation / Chlorotropylium variant.

Visualization of Fragmentation Pathway

Molecular Ion (M+)
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Figure 1: Mechanistic fragmentation pathway of Methyl 2-(3,5-dichlorophenyl)acetate under 70

eV EI conditions.

Comparative Analysis: Isomer Differentiation
Distinguishing CAS 55954-24-0 from its isomers (2,4-dichloro and 3,4-dichloro analogs) is

critical. While mass spectra are similar, retention time (RT) and ion ratios provide the necessary

resolution.

Table 1: Comparison of Dichlorophenylacetate Isomers
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Feature
3,5-Dichloro (CAS

55954-24-0)

2,4-Dichloro

(Alternative A)

3,4-Dichloro

(Alternative B)

Structure Type
Meta, Meta

(Symmetric)

Ortho, Para

(Asymmetric)

Meta, Para

(Asymmetric)

Base Peak m/z 159 m/z 159 m/z 159

Ortho Effect None
High (Cl near ester

group)
None

Key Ion Ratio (m/z

187/159)
Medium (~20-30%) Low (<10%) Medium (~20-30%)

Retention Time (RT) Late Eluter Early Eluter Intermediate

Boiling Point Trend
Highest

(Symmetry/Packing)

Lowest (Steric

Shielding)
Intermediate

Differentiation Logic:

Retention Time Rule: On non-polar columns (DB-5MS), ortho-substituted isomers (2,4-

dichloro) elute earlier than meta/para isomers due to steric inhibition of intermolecular van

der Waals forces. The 3,5-isomer, being the most symmetric, typically elutes last or very

close to the 3,4-isomer.

Ortho Effect in MS: The 2,4-isomer may show a suppressed m/z 187 peak because the

ortho-chlorine can sterically hinder the formation of the acylium ion or facilitate alternative

elimination pathways (e.g., direct loss of ketene).

Decision Tree for Identification
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Figure 2: Decision logic for distinguishing CAS 55954-24-0 from positional isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 936098-40-7|methyl 2-(4-chloro-2-vinylphenyl)acetate|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [GC-MS fragmentation pattern of CAS 55954-24-0].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526369/docs#gc-ms-fragmentation-pattern-of-cas-
55954-24-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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